Product packaging for Formamide, N-methyl-N-(3-methylphenyl)-(Cat. No.:CAS No. 39970-42-8)

Formamide, N-methyl-N-(3-methylphenyl)-

Cat. No.: B1621637
CAS No.: 39970-42-8
M. Wt: 149.19 g/mol
InChI Key: UYOMRYDVEWMNHQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Formamide (B127407) Derivatives in Organic Synthesis

Formamide and its derivatives have long been recognized for their versatile roles in chemical synthesis and their potential significance in prebiotic chemistry. torvergata.itnih.gov Formamide (HCONH₂) is considered a key precursor for the abiotic synthesis of nucleic acids, with studies demonstrating its ability to yield purine, cytosine, and other essential biomolecules under plausible prebiotic conditions, often catalyzed by minerals. torvergata.it The combination of hydrogen cyanide (HCN) and water, two abundant compounds in the interstellar medium, leads to the formation of formamide, highlighting its potential as a fundamental building block for life. nih.gov

In the realm of organic synthesis, formamide derivatives are valuable reagents and solvents. N-methylformamide (NMF), a closely related secondary amide, is used as a highly polar solvent and a reagent in various syntheses. wikipedia.org It serves as a precursor in specialized amidation reactions and for the preparation of methyl isocyanide, a ligand in coordination chemistry. wikipedia.org The industrial production of NMF is typically achieved by the reaction of methylamine (B109427) with methyl formate (B1220265). wikipedia.orgchemicalbook.com Historically, methods for preparing formamides have included the reaction of formic acid with amines. orgsyn.org The unique properties of formamides, such as their high dielectric constant and ability to act as both proton donors and acceptors, make them suitable for a range of applications, including as solvents in oil refineries and for electrolytic capacitors. wikipedia.orgchemicalbook.com Their ability to facilitate the synthesis of a wide array of organic compounds, from pesticides to pharmaceuticals, underscores their enduring significance in organic chemistry. ontosight.aichemicalbook.com

Academic Relevance of N-Methyl-N-(3-methylphenyl)formamide

The academic interest in N-methyl-N-(3-methylphenyl)formamide primarily stems from its role as a synthetic intermediate. ontosight.ai It is utilized in the production of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.ai Its chemical structure also makes it applicable in the manufacturing of specialty chemicals like additives for plastics and rubber. ontosight.ai

Recent research has explored efficient methods for its synthesis. For instance, a study on the catalyst-free N-formylation of amines using ammonia-borane (BH₃NH₃) and carbon dioxide (CO₂) reported the synthesis of N-methyl-N-(3-methylphenyl)formamide in an 85% yield. rsc.org The product was characterized by nuclear magnetic resonance (NMR) spectroscopy, providing detailed structural information. rsc.org This type of research is valuable for developing more sustainable and efficient synthetic methodologies in organic chemistry. The compound's properties, such as its limited solubility in water and good solubility in organic solvents like ethanol (B145695) and dichloromethane, are critical for its application in these synthetic contexts. ontosight.ai

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₁NO ontosight.aimyskinrecipes.com
Molecular Weight 149.19 g/mol ontosight.ai
Appearance Colorless to pale yellow liquid ontosight.ai
Boiling Point 135-137 °C at 10 mmHg ontosight.ai 83 °C at 0.3 Torr myskinrecipes.com
Density 1.057 ± 0.06 g/cm³ (Predicted) myskinrecipes.com
CAS Number 39970-42-8 myskinrecipes.com

NMR Spectroscopy Data

NucleusChemical Shift (δ) in CDCl₃
¹H NMR 8.13 (s, 1H, -CHO), 7.35 - 7.24 (m, 3H, -CH-ar), 7.14 - 6.99 (m, 1H, -CH-ar), 3.20 (s, 3H, -CH₃), 2.27 (s, 3H, -CH₃) rsc.org
¹³C NMR 162.31 (s, -CHO), 142.15 (s, -C-ar), 139.65 (s, -C-ar), 129.39 (s, -CH-ar), 127.15 (s, -CH-ar), 123.05 (s, -CH-ar), 119.42 (s, -CH-ar), 32.02 (s, -CH₃), 21.40 (s, -CH₃) rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1621637 Formamide, N-methyl-N-(3-methylphenyl)- CAS No. 39970-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)formamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8-4-3-5-9(6-8)10(2)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOMRYDVEWMNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068208
Record name Formamide, N-methyl-N-(3-methylphenyl)-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39970-42-8
Record name N-Methyl-N-(3-methylphenyl)formamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-methyl-N-(3-methylphenyl)-
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Record name Formamide, N-methyl-N-(3-methylphenyl)-
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Record name Formamide, N-methyl-N-(3-methylphenyl)-
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Synthetic Methodologies and Reaction Pathways of N Methyl N 3 Methylphenyl Formamide

Direct Formylation Approaches for N-Substituted Anilines

Direct formylation involves the introduction of a formyl group (–CHO) onto the nitrogen atom of a precursor amine, in this case, N-methyl-3-methylaniline. These methods often rely on the use of a formylating agent, sometimes in conjunction with an activating agent or under conditions that drive the reaction to completion.

Formylation with Formic Acid and Activating Agents

Formic acid is a common and cost-effective formylating agent, but its reaction with secondary anilines can be an equilibrium process requiring the removal of water or the use of an activating agent to enhance the electrophilicity of the formyl carbon. researchgate.netresearchgate.net A mixture of formic acid and acetic anhydride (B1165640), which generates acetic formic anhydride in situ, is one such activating system. jetir.org

Another approach involves using dehydrating agents to remove the water formed during the reaction, thereby shifting the equilibrium towards the product. A patented method for the synthesis of the closely related N-methylformanilide utilizes metaboric anhydride as a chemical dewatering agent. google.comgoogle.com In this process, boric acid is first dehydrated, and then formic acid and N-methylaniline are added directly to the solution, allowing the reaction to proceed quickly and completely without the need for continuous water removal by distillation. google.comgoogle.com Other activating agents reported for the formylation of amines with formic acid include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.netresearchgate.net

Table 1: Formylation using Formic Acid and Activating/Dehydrating Agents

Formylating System Activating/Dehydrating Agent Substrate Example Conditions Key Feature
Formic Acid / Acetic Anhydride Acetic Anhydride General Anilines Varies In situ generation of acetic formic anhydride. jetir.org
Formic Acid Metaboric Anhydride N-methylaniline 60-90°C Chemical dewatering agent drives reaction to completion. google.comgoogle.com

Catalyst-Free N-Formylation Strategies

In pursuit of more environmentally benign and economically viable processes, several catalyst-free N-formylation methods have been developed. These strategies obviate the need for a catalyst by employing specific reagents or reaction conditions.

One such protocol uses aromatic formates, such as phenyl formate (B1220265), as N-formylating agents. tandfonline.com This method can be performed under solvent-free and catalyst-free conditions at ambient temperature, providing high yields of the desired formamide (B127407). The reactivity is influenced by the structures of both the amine and the aromatic formate. tandfonline.com

Another straightforward, catalyst-free approach involves heating the amine with either formic acid or ethyl formate. tandfonline.com Reactions are typically conducted at 60°C under solventless conditions, proving effective for a wide range of both aromatic and aliphatic amines. tandfonline.com Formic acid generally provides higher yields in shorter reaction times compared to ethyl formate. researchgate.net A similar method involves heating the amine and formic acid to 80°C until the reaction is complete. mdpi.com

A sustainable and innovative catalyst-free strategy utilizes carbon dioxide (CO₂) as the C1 source in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). scispace.comrsc.orgnih.gov The reaction proceeds through the in situ generation of a formoxy borohydride species, which then formylates the amine. This process is notable for being catalyst-free and not requiring high pressure or specialized equipment. scispace.comrsc.org

Table 2: Comparison of Catalyst-Free N-Formylation Methods

Formylating Agent Co-reagent/Condition Substrate Scope Key Advantage
Aromatic Formates Ambient temperature, solvent-free Primary and secondary aromatic amines Mild, catalyst-free, high yield. tandfonline.com
Formic Acid / Ethyl Formate 60-80°C, solvent-free Aromatic and aliphatic amines Cost-effective, simple procedure. tandfonline.commdpi.com

Catalytic Synthesis Routes

Catalysis offers a powerful means to achieve N-formylation under milder conditions, often with greater efficiency and selectivity. Both metal-based Lewis acids and metal-free organocatalysts have been successfully employed for the synthesis of formamides from N-substituted anilines.

Lewis Acid Catalysis in N-Formylation

Lewis acids are effective catalysts for the N-formylation of amines using formic acid. researchgate.net The Lewis acid activates the formic acid by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine. rsc.org A variety of Lewis acids, including zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), have been shown to rapidly induce N-formylation in high yields, often under solvent-free conditions. researchgate.net

In a specific example relevant to the target compound, a catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) was found to be highly effective for the N-formylation of N-methylaniline. rsc.org Using phenylsilane (B129415) (PhSiH₃) as a reducing agent and carbon dioxide (CO₂) as the C1 source, the reaction proceeded at 25°C to give the N-formylated product in 92% yield. rsc.org Other studies have also demonstrated the utility of ZnO as a reusable Lewis acid catalyst for the formylation of primary and secondary amines with formic acid. mdpi.com

Table 3: Examples of Lewis Acid Catalyzed N-Formylation

Lewis Acid Catalyst Substrate Formyl Source Conditions Yield (%)
Zn(OAc)₂ / phen N-methylaniline CO₂, PhSiH₃ 25°C 92 rsc.org
ZnCl₂ Aniline Formic Acid 100°C, solvent-free >90 researchgate.net
FeCl₃ Aniline Formic Acid 100°C, solvent-free 80-90 researchgate.net

Organocatalysis in Formamide Synthesis

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. This approach is a cornerstone of green chemistry, often providing high efficiency under mild conditions with non-toxic and readily available catalysts.

Thiamine (B1217682) hydrochloride, also known as Vitamin B1, has emerged as an efficient, inexpensive, non-toxic, and eco-friendly organocatalyst for various transformations, including N-formylation. ias.ac.in The catalytic activity of thiamine stems from its thiazolium ring structure. newdrugapprovals.org

In a typical procedure, N-formylation can be achieved by heating a mixture of an amine and formic acid at 80°C with a small catalytic amount (e.g., 2 mol%) of thiamine hydrochloride in the absence of any solvent. This method is applicable to a wide range of substrates, including aromatic and aliphatic amines. The use of thiamine hydrochloride avoids the need for expensive condensing agents or metal salts, presenting an easy and convenient synthetic route to formamide derivatives. The proposed mechanism involves the thiazolium moiety of thiamine, which facilitates the formylation process. ias.ac.innih.gov

Table 4: Compounds Mentioned in this Article

Compound Name
Formamide, N-methyl-N-(3-methylphenyl)-
N-methyl-3-methylaniline
N-methylaniline
N-methylformanilide
Formic Acid
Acetic Anhydride
Acetic Formic Anhydride
Boric Acid
Metaboric Anhydride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Phenyl Formate
Ethyl Formate
Carbon Dioxide
Sodium Borohydride
Zinc Chloride (ZnCl₂)
Tin(II) Chloride (SnCl₂)
Iron(III) Chloride (FeCl₃)
Aluminum Chloride (AlCl₃)
Zinc Acetate (Zn(OAc)₂)
1,10-phenanthroline (phen)
Phenylsilane (PhSiH₃)
Zinc Oxide (ZnO)
Phosphite (B83602)Imidazole (B134444) Catalyzed Reactions

A modern and efficient method for the N-formylation of secondary amines, such as N-methyl-3-methylaniline, involves catalysis by a phosphite-imidazole system. bohrium.comnih.gov This approach utilizes N,N-dimethylformamide (DMF) as the formylating agent and is promoted by a catalytic amount of diethyl phosphite in the presence of imidazole. nih.govresearchgate.net The reaction demonstrates broad substrate applicability, achieving good to excellent yields for a variety of N-formyl products. nih.govresearchgate.net

In this process, diethyl phosphite is believed to act as a nucleophilic catalyst, playing a crucial role in the conversion. nih.gov The synergy between diethyl phosphite and imidazole facilitates the transfer of the formyl group from DMF to the secondary amine substrate. This method is also notable for its success in related N-acylation reactions when N,N-dimethylacetamide (DMA) is used instead of DMF. nih.govresearchgate.net

Table 1: Key Features of Phosphite-Imidazole Catalyzed N-Formylation

Component Role Reagent/Catalyst
Substrate Amine to be formylated N-methyl-3-methylaniline
Formyl Source Provides the -CHO group N,N-Dimethylformamide (DMF)

This table is generated based on the general methodology described in the cited sources and applied to the specific compound.

Metal-Based Catalysis

The synthesis of N-formamides, including N-methyl-N-(3-methylphenyl)formamide, is frequently accomplished using metal-based catalysts. These methods are valued for their efficiency and, in some cases, their compatibility with green chemistry principles by utilizing C1 sources like methanol (B129727) or carbon dioxide. mdpi.comrsc.org

Various transition metals have been shown to be effective. For instance, a catalyst system composed of zinc acetate (Zn(OAc)₂) and 1,10-phenanthroline effectively catalyzes the N-formylation of N-methylaniline using CO₂ and a hydrosilane at room temperature, producing a 92% yield. rsc.org Another novel system employs bimetallic AuPd nanoparticles supported on Fe₃O₄ to catalyze the oxidative N-formylation of secondary amines with methanol as the formyl source and O₂ as the oxidant. mdpi.com The iron oxide support allows for easy magnetic recovery and recycling of the catalyst. mdpi.com Low-valent chromium catalysts have also been explored for the coupling of methanol and amines to form formamides. researchgate.net

Table 2: Examples of Metal-Based Catalytic Systems for N-Formylation of Secondary Anilines

Catalytic System C1 Source Co-reagent/Oxidant Temperature Yield (%) Reference
Zn(OAc)₂ / 1,10-phenanthroline CO₂ Phenylsilane (PhSiH₃) 25 °C 92 rsc.org
AuPd–Fe₃O₄ Nanoparticles Methanol O₂ (1.0 atm) Room Temp. Good to Moderate mdpi.com

This table summarizes data for the N-formylation of N-methylaniline, a closely related substrate, as specific data for the 3-methylphenyl derivative was not available in the search results.

Heterogeneous Catalysis (e.g., Sulfonated Rice Husk Ash)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and reuse. Sulfonated rice husk ash (RHA-SO₃H) has emerged as a powerful, recyclable solid acid catalyst for various organic transformations, including the N-formylation of amines. researchgate.netrsc.orgresearchgate.net

RHA-SO₃H is prepared by treating rice husk ash, a source of amorphous silica (B1680970), with a sulfonating agent like chlorosulfonic acid. researchgate.net This material serves as an efficient catalyst for the N-formylation of a wide range of amines using formic acid, often under solvent-free conditions. researchgate.net The reactions typically proceed rapidly and result in good to high yields of the desired formamide products. researchgate.net A key benefit of RHA-SO₃H is its reusability; it can often be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. researchgate.netrsc.org

Table 3: Attributes of Sulfonated Rice Husk Ash (RHA-SO₃H) in N-Formylation

Attribute Description
Catalyst Type Heterogeneous Solid Acid
Preparation Sulfonation of amorphous silica from rice husk ash. researchgate.net
Reaction Conditions Typically formic acid as formyl source, often solvent-free. researchgate.net
Efficiency High yields and short reaction times. researchgate.net

Multi-Step Organic Synthesis for Complex Formamide Derivatives

Formamides are not only synthetic targets but also crucial intermediates and reagents in multi-step organic synthesis. nih.govresearchgate.net Their utility extends to their role as protecting groups for amines, reagents in Vilsmeier-Haack formylation reactions, and precursors for synthesizing more complex molecules like isocyanates and formamidines. nih.govresearchgate.net

While N-methyl-N-(3-methylphenyl)formamide is a relatively simple molecule, it can serve as a key building block. For example, it can be a precursor to a Vilsmeier reagent. When treated with an acid chloride like phosphorus oxychloride (POCl₃), it can generate a specific Vilsmeier reagent (a chloroiminium ion). This reagent can then be used in a subsequent step to introduce a formyl group onto an activated aromatic or heterocyclic ring, thereby constructing more complex molecular architectures. This two-step sequence, where the formamide is first prepared and then used as a reagent, is a common strategy in the synthesis of specialized aldehydes and ketones. wikipedia.org

Mechanism Elucidation in N-Formylation Reactions

Vilsmeier Amidination and Imination Reaction Mechanisms

The Vilsmeier-Haack reaction is a cornerstone of formylation chemistry. wikipedia.org The mechanism hinges on the formation of a highly electrophilic species known as the Vilsmeier reagent. This reagent is typically generated by the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, with an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

The reaction between the formamide and POCl₃ produces a substituted chloroiminium ion, which is the active Vilsmeier reagent. wikipedia.org This electrophilic intermediate readily reacts with electron-rich nucleophiles. In the classical Vilsmeier-Haack reaction, the nucleophile is an activated aromatic compound, leading to the formation of an aryl aldehyde or ketone after hydrolysis of the initial iminium ion product. wikipedia.org While the classical reaction involves C-formylation of an arene, the Vilsmeier reagent itself is an example of an activated formamide derivative central to imination mechanisms.

Role of Intermediates in Reaction Pathways

The mechanisms of N-formylation reactions are defined by the nature of their key intermediates. The specific intermediates involved vary depending on the synthetic methodology employed.

Vilsmeier Reagent: In reactions utilizing the Vilsmeier-Haack protocol, the critical intermediate is the chloroiminium ion (e.g., [ClCH=N(CH₃)₂]⁺). This highly electrophilic species is the agent responsible for formylation. wikipedia.org

Hemiaminal Intermediate: In the metal-catalyzed oxidative N-formylation of secondary amines using methanol, a plausible pathway involves the initial reaction of the amine with formaldehyde (B43269) (generated in situ from methanol oxidation) to form a hemiaminal intermediate. This hemiaminal is then further oxidized by the catalyst to yield the final N-formamide product. mdpi.com

Activated Formyl Esters: In reactions using formic acid as the formylating agent, particularly under acid catalysis (like with RHA-SO₃H), the mechanism likely involves the protonation of formic acid. This enhances its electrophilicity, facilitating a nucleophilic attack by the amine. In other catalytic systems, an intermediate formate ester may be formed between the catalyst and the formyl source, which then acts as a potent formylating agent that is attacked by the amine. researchgate.net

Regioselectivity and Stereoselectivity in Formamide Formation

Regioselectivity: In the context of synthesizing N-methyl-N-(3-methylphenyl)formamide from N-methyl-m-toluidine, the primary regioselective consideration is the site of formylation. The reaction overwhelmingly favors formylation at the nitrogen atom of the secondary amine over any potential reaction on the aromatic ring. The nitrogen atom's lone pair of electrons is significantly more nucleophilic than the aromatic ring, ensuring that the formylation occurs selectively at the amine functional group. This high degree of regioselectivity is a general feature of the N-formylation of secondary aryl amines under the conditions typically employed.

Stereoselectivity: While the synthesis of N-methyl-N-(3-methylphenyl)formamide does not create any new chiral centers, the stereochemistry of the resulting amide bond is a significant aspect. The C-N bond in amides has a partial double bond character due to resonance, which restricts free rotation. This restricted rotation gives rise to the existence of conformational isomers, specifically cis and trans rotamers (also referred to as E/Z isomers). nih.gov

In the case of N-methyl-N-(3-methylphenyl)formamide, the two primary rotamers would be the one where the formyl proton and the tolyl group are on the same side of the C-N bond (cis) and the one where they are on opposite sides (trans). The relative populations of these isomers at equilibrium depend on the steric and electronic interactions between the substituents on the nitrogen and carbonyl carbon. The energy barrier to rotation between these conformers can often be high enough to allow for their observation as distinct species by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at or near room temperature. nih.gov For example, in related N-benzhydrylformamides, the rotational barriers are significant, leading to separate signals for the two conformers in their NMR spectra. nih.gov

Process Optimization and Scale-Up Considerations

The optimization of synthetic processes for compounds like N-methyl-N-(3-methylphenyl)formamide is crucial for improving efficiency, reducing costs, and ensuring scalability for potential industrial applications. Key areas of focus include the optimization of reaction parameters and the implementation of strategies to enhance product yield.

Optimization of Reaction Parameters (e.g., Temperature, Solvent, Catalyst Loading)

The efficiency of N-formylation reactions is highly dependent on the chosen reaction conditions. The optimization of these parameters is essential for maximizing yield and minimizing reaction times and side products.

Temperature: The reaction temperature can significantly influence the rate of formylation. For reactions involving formic acid, heating is often necessary to overcome the activation energy and drive the dehydration process. For instance, heating to 80 °C is a common condition for solvent-free formylation with formic acid. nih.gov In catalytic systems, the optimal temperature can vary. The CO2/BH3NH3 method for synthesizing N-methyl-N-(3-methylphenyl)formamide is conducted at a relatively mild 50°C. rsc.org Electrochemical methods have also been explored for N-formylation, with the applied potential being a critical parameter to optimize. nih.gov

Solvent: The choice of solvent can impact reaction rates and yields. For formylations that produce water, using a non-polar solvent like toluene (B28343) in conjunction with a Dean-Stark trap is a classic strategy to remove water and shift the equilibrium towards the product. nih.gov In some cases, solvent-free conditions have proven to be effective and environmentally benign. nih.gov For catalytic reactions, the solvent can play a role in catalyst solubility and stability. Dimethylformamide (DMF) is used as the solvent in the CO2/BH3NH3 synthesis of the target compound. rsc.org

Catalyst Loading: In catalytic N-formylation reactions, the amount of catalyst used is a critical parameter to optimize. The goal is to use the minimum amount of catalyst required to achieve a high conversion rate in a reasonable timeframe, thereby reducing costs and simplifying purification. For example, in the N-formylation of amines with formic acid, catalysts like indium have been used at a loading of 10 mol%. nih.gov For solid-supported catalysts, such as a sulfonic acid-functionalized magnetic nanocatalyst, loadings as low as 10 mg for a 1 mmol scale reaction have been reported to be effective. nih.gov

The following table summarizes the optimization of various catalytic systems for the N-formylation of aniline, a related primary amine, which provides insights into the types of parameters that are typically optimized for such transformations.

Yield Enhancement Strategies

Maximizing the yield of N-methyl-N-(3-methylphenyl)formamide is a primary objective in its synthesis. Several strategies can be employed to achieve this.

Choice of Formylating Agent and Catalyst: The selection of the formylating agent and, if applicable, the catalyst is fundamental. While the CO2/BH3NH3 method provides a high yield of 85% for the target compound, other systems may offer advantages in different contexts. rsc.org For the general N-formylation of secondary amines, various catalytic systems have been developed to push yields higher under milder conditions. For example, a zinc acetate/1,10-phenanthroline catalyst system has been shown to be highly effective for the N-formylation of N-methylaniline with CO2 and a hydrosilane, achieving a 92% yield at room temperature. rsc.org The use of a base, such as NaOH, has been shown to improve yields in certain catalytic systems by facilitating the depolymerization of paraformaldehyde when it is used as the formyl source. rsc.org

Removal of Byproducts: As mentioned previously, in formylation reactions that produce water, its efficient removal is a key strategy to enhance yield by driving the reaction equilibrium forward. This is commonly achieved through azeotropic distillation with a Dean-Stark apparatus.

Reaction Conditions Optimization: A systematic optimization of the parameters discussed in the previous section (temperature, solvent, catalyst loading, and reaction time) is the most direct way to enhance yields. For instance, studies on the N-formylation of N-methylaniline have shown that careful selection of the catalyst and reaction conditions can lead to high product yields.

The table below presents yields for the N-formylation of various secondary amines using different catalytic methods, illustrating the impact of the chosen synthetic route on the final yield.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the various stretching and bending motions within a molecule, which are characteristic of specific chemical bonds and functional groups.

Similar to FT-IR, specific FT-Raman spectral data for Formamide (B127407), N-methyl-N-(3-methylphenyl)- is not extensively documented. In an FT-Raman spectrum, the non-polar bonds would provide more intense signals. Therefore, the aromatic ring C-C stretching vibrations, typically appearing around 1600 cm⁻¹, and the C-H stretching modes would be well-defined. The carbonyl (C=O) stretch of the amide group would also be visible, often complementing the information from the FT-IR spectrum.

The amide group in Formamide, N-methyl-N-(3-methylphenyl)- is subject to significant electronic and steric effects that influence its vibrational frequencies. The nitrogen atom is bonded to a methyl group and a 3-methylphenyl (m-tolyl) group, creating a sterically hindered environment. This hindrance restricts the rotation around the central carbon-nitrogen (C-N) bond, which possesses a partial double bond character due to resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule, confirming the connectivity and identifying the chemical environment of each nucleus.

The ¹H NMR spectrum of Formamide, N-methyl-N-(3-methylphenyl)- provides a clear map of the proton environments within the molecule. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the formyl, aromatic, N-methyl, and aryl-methyl protons. umich.edu

The formyl proton (-CHO) appears as a singlet at approximately δ 8.45 ppm. The aromatic protons of the 3-methylphenyl group resonate in the region of δ 6.97-7.28 ppm, showing complex splitting patterns (triplet, doublet, and multiplet) due to their coupling with each other. The N-methyl (N-CH₃) protons give rise to a sharp singlet at δ 3.30 ppm, while the protons of the methyl group on the aromatic ring (Ar-CH₃) appear as a singlet at δ 2.38 ppm. umich.edu

Table 1: ¹H NMR Spectroscopic Data for Formamide, N-methyl-N-(3-methylphenyl)-

Chemical Shift (δ) ppm Multiplicity Assignment
8.45 s -CHO
7.28 t Aromatic H
7.09 d Aromatic H
6.97 m Aromatic H
3.30 s N-CH₃
2.38 s Ar-CH₃

s = singlet, d = doublet, t = triplet, m = multiplet. Data sourced from a 600 MHz spectrum in CDCl₃. umich.edu

The ¹³C NMR spectrum further corroborates the molecular structure. A key feature of the spectrum is the presence of two sets of signals for some carbon atoms, which indicates the existence of two slowly interconverting rotamers at room temperature due to the high rotational barrier of the amide C-N bond. umich.edu

The carbonyl carbon (-CHO) shows a signal at δ 162.3 ppm. The aromatic carbons appear in the δ 119.5-142.2 ppm range, with the carbon attached to the nitrogen (C-N) appearing at δ 142.2 ppm and the carbon of the methyl-substituted position at δ 139.7 ppm. The N-methyl carbon (N-CH₃) resonates at δ 32.1 ppm, while the aryl-methyl carbon (Ar-CH₃) is observed at δ 21.4 ppm. The presence of rotamers is indicated by multiple peaks for some aromatic and methyl carbons. umich.edu

Table 2: ¹³C NMR Spectroscopic Data for Formamide, N-methyl-N-(3-methylphenyl)-

Chemical Shift (δ) ppm Assignment
162.3 C=O
142.2 Aromatic C-N
139.7 Aromatic C-CH₃
132.5, 130.1, 129.4, 127.2, 125.6, 123.1, 122.6, 119.5 Aromatic CH
32.1, 29.7 N-CH₃ (rotamers)
21.4 Ar-CH₃

Data reflects the presence of two rotamers, sourced from a 151 MHz spectrum in CDCl₃. umich.edu

Table of Compounds

Compound Name
Formamide, N-methyl-N-(3-methylphenyl)-
N-methyl-N-(m-tolyl)formamide
N-methylformamide

Advanced NMR Techniques (e.g., 2D NMR) for Full Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex organic molecules like Formamide, N-methyl-N-(3-methylphenyl)- often exhibit signal overlap or ambiguous assignments that necessitate the use of two-dimensional (2D) NMR spectroscopy. weebly.com These techniques correlate nuclear spins through chemical bonds or through space, providing a complete and unambiguous assignment of the molecule's complex spin system. harvard.edu

For a definitive assignment of all proton and carbon signals, a combination of the following 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies scalar-coupled protons (typically ²J or ³J couplings). For the 3-methylphenyl group, COSY would reveal the connectivity between the aromatic protons, helping to distinguish their substitution pattern. For instance, cross-peaks would appear between H-2'/H-6', H-4'/H-5', and H-5'/H-6' on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). This would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2' to C-2', H-4' to C-4', etc.) and assign the N-methyl and aryl-methyl protons to their respective carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically ²JCH and ³JCH), which is crucial for connecting different parts of the molecule. Key correlations would include:

The formyl proton (CHO) to the N-methyl carbon and the aromatic C-1' carbon.

The N-methyl protons (N-CH₃) to the formyl carbon and the aromatic C-1' carbon.

The aryl-methyl protons (Ar-CH₃) to the aromatic C-2', C-3', and C-4' carbons. These correlations establish the connectivity across the amide bond and confirm the substitution on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. A key application for this molecule would be to investigate the rotational isomerism (cis/trans) around the C-N amide bond by observing NOE correlations between the formyl proton and either the N-methyl protons or the aromatic protons (specifically H-2' and H-6').

The combination of these techniques allows for a complete and verified assignment of every proton and carbon atom in the molecule, as presented in the hypothetical data table below.

Table 1: Hypothetical 2D NMR Assignments for Formamide, N-methyl-N-(3-methylphenyl)-

Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key HMBC Correlations (¹H → ¹³C)
CHO~8.3~162.5N-CH₃, C-1'
N-CH₃~2.9~33.0CHO, C-1'
C-1'-~140.0N-CH₃, H-2', H-6'
C-2'~7.1~126.0Ar-CH₃, H-4', H-6'
C-3'-~139.0H-2', H-4', Ar-CH₃
C-4'~7.0~129.0H-2', H-5', Ar-CH₃
C-5'~7.2~123.0H-4', H-6'
C-6'~7.1~126.0H-2', H-5', N-CH₃
Ar-CH₃~2.4~21.5C-2', C-3', C-4'

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Formamide, N-methyl-N-(3-methylphenyl)- (molar mass: 149.19 g/mol ), electron ionization (EI-MS) would likely produce a distinct molecular ion peak (M⁺˙) at m/z 149.

The fragmentation of aromatic amides is well-characterized and typically involves specific bond cleavages. nih.govunl.pt The primary fragmentation pathway for this molecule is expected to be the α-cleavage of the amide N-CO bond, which is common for aromatic and α,β-unsaturated amides due to the stability of the resulting acylium cation. nih.govyoutube.com

Expected fragmentation includes:

Formation of the N-methyl-3-methylaniline radical cation: Cleavage of the formyl group (CHO) would result in a fragment at m/z 120, corresponding to [C₈H₁₀N]⁺.

Formation of the formyl cation: While less common as a primary fragment, the formyl cation [CHO]⁺ could appear at m/z 29.

Formation of the N-methyl-N-(3-methylphenyl)aminyl radical: Loss of the formyl radical (•CHO) would generate a fragment at m/z 120.

Benzylic cleavage: A subsequent fragmentation of the m/z 120 ion could involve the loss of a hydrogen atom to form a stabilized iminium ion at m/z 119, or loss of a methyl radical to give a fragment at m/z 105. Further fragmentation of the aromatic ring structure would lead to characteristic ions at m/z 91 (tropylium ion) and 77 (phenyl cation). youtube.comacs.org

Table 2: Predicted Mass Spectrometry Fragmentation for Formamide, N-methyl-N-(3-methylphenyl)-

m/zProposed Fragment IonFormula
149Molecular Ion [M]⁺˙[C₉H₁₁NO]⁺˙
120[M - CHO]⁺[C₈H₁₀N]⁺
119[M - CHO - H]⁺[C₈H₉N]⁺
105[M - CHO - CH₃]⁺[C₇H₆N]⁺
91Tropylium ion[C₇H₇]⁺
77Phenyl cation[C₆H₅]⁺

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure data is available for Formamide, N-methyl-N-(3-methylphenyl)-, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles. This analysis would confirm the planarity of the aromatic ring and the geometry around the nitrogen and carbonyl carbon. It would also establish the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell. spast.org

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The crystal packing is governed by a network of intermolecular interactions. numberanalytics.commdpi.com Although Formamide, N-methyl-N-(3-methylphenyl)- is a tertiary amide and lacks a traditional N-H donor for strong hydrogen bonding, its structure is amenable to other significant interactions that dictate the crystal lattice architecture: nih.gov

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the formyl (C-H···O) and methyl (C-H···O) protons as donors and the carbonyl oxygen as the acceptor are expected to be prominent structure-directing forces. researchgate.net

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their distances and geometries. rsc.org

Conformational Preferences in the Crystalline State (e.g., Cis/Trans Isomerism)

A critical structural feature of N-substituted amides is the potential for cis/trans isomerism due to the significant barrier to rotation around the C-N amide bond, which has partial double-bond character. rsc.orgrsc.org A single-crystal X-ray analysis would definitively determine which conformer (or if both) is present in the crystalline state. Theoretical and spectroscopic studies on related N-methylamides often show a preference for the trans conformer, where the formyl proton and the N-methyl group are on opposite sides of the C-N bond, to minimize steric hindrance. nih.govnih.gov However, crystal packing forces can sometimes stabilize a less common conformer. The analysis would reveal the specific torsion angle (ω) of the C-N-C=O bond, confirming the preferred conformation in the solid state.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Isomer Stability

Conformational analysis is crucial for understanding the three-dimensional structure of "Formamide, N-methyl-N-(3-methylphenyl)-" and its influence on the molecule's reactivity and physical properties. The presence of the amide bond and the bulky 3-methylphenyl group introduces significant complexity to its conformational preferences.

The partial double bond character of the C-N bond in the amide group restricts free rotation, leading to the existence of cis and trans isomers. In these isomers, the substituents on the nitrogen and the carbonyl carbon are either on the same side (cis) or on opposite sides (trans) of the C-N bond.

Theoretical calculations on related N-aryl-N-methylamides, such as N-methylformanilide, have shown that the trans (or E) isomer is generally more stable than the cis (or Z) isomer. For N-methylformanilide, the energy difference is significant, with the trans isomer being favored. This preference is attributed to reduced steric hindrance between the N-methyl group and the phenyl ring in the trans conformation. In the case of "Formamide, N-methyl-N-(3-methylphenyl)-", a similar preference for the trans isomer is expected. The additional methyl group on the phenyl ring in the meta position is not anticipated to fundamentally alter this relative stability, though it may subtly influence the precise energy difference between the isomers.

The interconversion between the cis and trans isomers involves overcoming a significant rotational energy barrier. This barrier is a direct consequence of the p-orbital overlap that creates the partial double bond character of the amide C-N bond. Breaking this overlap during rotation requires a substantial energy input.

Table 1: Illustrative Relative Stabilities of Amide Isomers based on Analogous Compounds

IsomerRelative Energy (kcal/mol)Population at 298 K (%)
trans (E)0.00~90%
cis (Z)~2.5~10%
Data are illustrative and based on findings for N-methylformanilide.

The planarity of the amide group is a key structural feature. However, in N-aryl amides, steric interactions can lead to puckering or twisting. The two primary torsional angles that define the conformation are:

ω (omega): The dihedral angle around the C-N amide bond (O=C-N-C). For an ideal planar amide, ω is close to 180° for the trans isomer and 0° for the cis isomer.

τ (tau): The dihedral angle describing the rotation of the aryl group relative to the amide plane (C-N-C_aryl-C_aryl).

In formanilide, the trans isomer is found to be planar, while the cis isomer adopts a nonplanar geometry where the phenyl ring is twisted out of the amide plane. For "Formamide, N-methyl-N-(3-methylphenyl)-", it is predicted that the trans isomer would also favor a largely planar amide group to maximize resonance stabilization. The phenyl ring, however, is expected to be twisted with respect to this plane to alleviate steric clashes between the formyl hydrogen, the N-methyl group, and the ortho hydrogens of the phenyl ring. The presence of the 3-methyl group is likely to have a minor effect on this torsional angle compared to the steric influence of the ortho substituents.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods such as Frontier Molecular Orbital (HOMO-LUMO) and Natural Bond Orbital (NBO) analyses provide a detailed picture of the electron distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For "Formamide, N-methyl-N-(3-methylphenyl)-", the HOMO is expected to be localized primarily on the π-system of the 3-methylphenyl ring and the nitrogen lone pair, which are the most electron-rich regions. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group. The energy gap is expected to be influenced by the conjugation between the phenyl ring and the amide group.

Table 2: Predicted Frontier Molecular Orbital Properties for Formamide (B127407), N-methyl-N-(3-methylphenyl)-

ParameterPredicted Value (eV)Description
HOMO Energy~ -8.0 to -9.0Represents the ionization potential; related to electron-donating ability.
LUMO Energy~ -0.5 to -1.5Represents the electron affinity; related to electron-accepting ability.
HOMO-LUMO Gap~ 6.5 to 8.5Indicates chemical reactivity and kinetic stability.
These values are estimations based on typical values for related aromatic amides.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). This analysis quantifies delocalization effects through the study of interactions between filled "donor" NBOs and empty "acceptor" NBOs.

For "Formamide, N-methyl-N-(3-methylphenyl)-", a key interaction is the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbital of the carbonyl group (an acceptor NBO). This n -> π* interaction is responsible for the partial double bond character of the C-N bond and the rotational barrier. Another significant delocalization would be the interaction between the nitrogen lone pair and the π* orbitals of the phenyl ring. NBO analysis provides the stabilization energy (E(2)) associated with these charge-transfer interactions.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies for Formamide, N-methyl-N-(3-methylphenyl)-

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Description
LP (N)π* (C=O)High (> 50)Resonance stabilization within the amide group.
LP (N)π* (Aryl Ring)Moderate (~5-15)Conjugation of the nitrogen lone pair with the phenyl ring.
π (Aryl Ring)π* (C=O)Low (~1-5)Conjugation of the phenyl ring with the carbonyl group.
LP denotes a lone pair. E(2) values are qualitative predictions based on analogous systems.

Intermolecular Interaction Analysis

In the condensed phase, molecules of "Formamide, N-methyl-N-(3-methylphenyl)-" will interact with each other. As it lacks a traditional hydrogen bond donor (like an N-H proton), the primary intermolecular forces will be dipole-dipole interactions and van der Waals forces. The carbonyl oxygen is a hydrogen bond acceptor site.

Computational studies can model these interactions. In the absence of strong hydrogen bonding, molecules are likely to pack in a way that optimizes dipole-dipole alignment and π-π stacking interactions between the phenyl rings. The formyl C-H group can also participate in weak C-H···O hydrogen bonds, which have been observed in the crystal structures of related formamides. Analysis of the molecular electrostatic potential (MEP) surface would highlight the electron-rich (negative potential, around the carbonyl oxygen) and electron-poor (positive potential) regions, predicting the sites for intermolecular interactions.

Lack of Specific Research Data for "Formamide, N-methyl-N-(3-methylphenyl)-" Precludes Article Generation

A thorough investigation into the scientific literature for detailed computational and theoretical chemistry studies on the compound Formamide, N-methyl-N-(3-methylphenyl)- (also known as N-methyl-N-(m-tolyl)formamide, CAS No. 39970-42-8) reveals a significant gap in publicly available research. Despite a comprehensive search for data pertaining to the specific areas outlined in the user's request, no dedicated studies on this molecule's Hirshfeld surface analysis, dimer stabilization energies, or theoretical reaction mechanisms were found.

The requested article structure was contingent on the availability of specific research findings in the following areas:

Theoretical Elucidation of Reaction Mechanisms

Transition State Characterization:Consequently, no characterizations of transition states for reactions involving this compound have been published.

While general information on computational chemistry methodologies such as Hirshfeld surface analysis and the theoretical prediction of reaction mechanisms is abundant, applying these concepts specifically to "Formamide, N-methyl-N-(3-methylphenyl)-" is not possible without primary research data. The strict requirement to focus solely on this compound and to include detailed, research-backed findings with data tables cannot be met.

Generating an article based on analogous compounds would violate the core instructions of the request. Therefore, due to the absence of specific scientific research, the creation of a factually accurate and detailed article as per the provided outline is not feasible at this time.

Lack of Specific Research Data Hinders Comprehensive Analysis of N-Methyl-N-(3-methylphenyl)formamide's Biological Activity

Despite a thorough review of available scientific literature, no specific research data could be located on the antimicrobial or anticancer properties of the chemical compound Formamide, N-methyl-N-(3-methylphenyl)-. Consequently, a detailed analysis of its advanced research applications in medicinal chemistry and biological activity, as requested, cannot be provided at this time.

The initial objective was to construct a comprehensive article detailing the efficacy of N-methyl-N-(3-methylphenyl)formamide and its derivatives against various bacterial and fungal strains, explore its proposed mechanisms of action, and investigate its potential as an anticancer agent, including its ability to induce apoptosis and modulate cell cycle regulators. However, the search for relevant studies in scholarly databases yielded no results for this specific compound.

While research exists on the biological activities of broader classes of related compounds, such as N-substituted imides, N,N-disubstituted formamidines, and N-aryl maleimides, none of these studies directly involve N-methyl-N-(3-methylphenyl)formamide. For instance, some formamide analogs have been investigated for their antibiotic effects and were found to be inactive against Staphylococcus aureus. However, these findings cannot be directly extrapolated to the specific compound .

The absence of dedicated research on the antimicrobial and cytotoxic activities of N-methyl-N-(3-methylphenyl)formamide makes it impossible to generate the scientifically accurate and detailed content required for the outlined sections and subsections. This includes the creation of data tables on its efficacy, proposed mechanisms of action, and its effects on cancer cell lines.

Therefore, until specific scientific studies on the biological activities of N-methyl-N-(3-methylphenyl)formamide are conducted and published, a comprehensive and authoritative article on its advanced research applications in medicinal chemistry cannot be written.

Advanced Research Applications of N Methyl N 3 Methylphenyl Formamide and Its Derivatives

Medicinal Chemistry and Biological Activity Studies

Anticancer Potential and Cytotoxic Activity Research

In Vitro Efficacy Against Specific Human Tumor Cell Lines

The anticancer potential of formamide (B127407) derivatives has been noted in several studies. N-methylformamide, a simpler structural analog, has demonstrated antitumour activity against various murine tumors in vivo, including Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma. nih.gov In contrast, formamide itself showed only marginal or no activity, suggesting that the N-substituents play a crucial role in the compound's efficacy. nih.gov

Further research into related heterocyclic derivatives has identified promising antiproliferative activity. For instance, N-(5-methyl- nih.govnih.govnih.govthiadiazol-2-yl)-propionamide was found to be cytotoxic towards several human tumor cell lines. dmed.org.ua The most significant effect was observed against human hepatocellular carcinoma (HepG2) cells, with a half-maximal inhibitory concentration (IC50) of 9.4 μg/mL. dmed.org.ua The compound's activity decreased in the order of hepatocarcinoma > leukemia > breast carcinoma cells. dmed.org.ua Studies on N-alkyl-nitroimidazoles also revealed sensitivity in breast (MDA-MB-231) and lung (A549) cancer cell lines, with LC50 values as low as 16.7 µM. scispace.com

These findings suggest that the N-arylformamide scaffold, as seen in N-Methyl-N-(3-methylphenyl)formamide, is a viable candidate for synthesis and evaluation against various human tumor cell lines.

Table 1: In Vitro Cytotoxicity of Formamide-Related Derivatives Against Human Tumor Cell Lines

Compound Cell Line Cancer Type IC50/LC50 Source
N-(5-methyl- nih.govnih.govnih.govthiadiazol-2-yl)-propionamide HepG2 Liver Carcinoma 9.4 µg/mL dmed.org.ua
N-(5-methyl- nih.govnih.govnih.govthiadiazol-2-yl)-propionamide HL-60 Leukemia - dmed.org.ua
N-(5-methyl- nih.govnih.govnih.govthiadiazol-2-yl)-propionamide MCF-7 Breast Carcinoma - dmed.org.ua
N-methyl-nitroimidazole MDA-MB-231 Breast Adenocarcinoma ~25 µM scispace.com
N-ethyl-nitroimidazole MDA-MB-231 Breast Adenocarcinoma ~16.7 µM scispace.com
N-methyl-nitroimidazole A549 Lung Carcinoma ~25 µM scispace.com

Note: Data for N-Methyl-N-(3-methylphenyl)formamide is not available. The table shows results for structurally related or analogous compounds.

Antiviral Activity Studies

The investigation of formamide derivatives for antiviral properties is an emerging area. While specific studies on N-Methyl-N-(3-methylphenyl)formamide are not prominent, research on other nitrogen-containing heterocyclic compounds provides a basis for potential exploration. For example, a novel series of 2,5,6-trisubstituted pyrazine (B50134) compounds were identified as potent, allosteric inhibitors of the Zika virus protease, with IC50 values as low as 130 nM. nih.gov

Similarly, studies on steroidal derivatives have shown significant antiviral effects against flaviviruses like Japanese encephalitis virus (JEV), Zika virus (ZIKV), and Dengue virus (DENV). nih.gov Certain derivatives demonstrated potent, dose-dependent inhibition of viral replication in vitro. nih.gov The antiviral activity of Tabamide A and its synthetic derivatives has been evaluated against the influenza virus, with one derivative, TA25, showing a seven-fold higher activity than the parent compound by inhibiting viral mRNA synthesis. mdpi.com These examples highlight that amide-containing structures and their derivatives can be effective scaffolds for the development of novel antiviral agents.

Anti-inflammatory Properties

The anti-inflammatory potential of N-aryl compounds has been investigated through quantitative structure-activity relationship (QSAR) studies. For a series of N-arylanthranilic acids, anti-inflammatory activity was best modeled by molecular shape parameters, particularly the angle between the planes of the two benzene (B151609) rings. nih.gov This suggests that the specific conformation of N-aryl compounds like N-Methyl-N-(3-methylphenyl)formamide could be critical for potential anti-inflammatory effects.

Research on other classes of compounds also provides insights. Four sets of 4-methyl-7-substituted coumarin (B35378) derivatives were screened for in vitro anti-inflammatory activity, with some compounds proving to be highly active. nih.gov The study noted that the presence of electron-donating and nitrogen-rich fragments tended to boost anti-inflammatory effects. nih.gov Furthermore, certain arylnitroalkenes have demonstrated anti-inflammatory properties in vivo, which were consistent with their inhibitory effect on prostaglandin (B15479496) endoperoxide H synthase (PGHS), particularly PGHS-2. nih.gov

Anti-tubercular Activity

There is an urgent need for new anti-tubercular drugs, and various heterocyclic compounds are being explored as potential leads. researchgate.net While data on N-Methyl-N-(3-methylphenyl)formamide is absent, studies on related structures are informative. For instance, certain substituted indolizine (B1195054) derivatives have shown significant in vitro activity against both H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov One compound with a formyl functional group exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against the H37Rv strain. nih.gov

Other research on 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety revealed high activity toward all tested M. tuberculosis strains, with MIC values ranging from 3.1–12.5 µg/mL. mdpi.com The presence of a hydrophilic cyclic amine was found to increase the activity. mdpi.com Additionally, novel furan (B31954) and pyrrole (B145914) derivatives have been synthesized and tested, with one compound showing a better MIC value (1.6 μg/mL) against Mycobacterium tuberculosis than the standard drug Pyrazinamide. mdpi.com

Enzyme Interaction Studies (e.g., Superoxide (B77818) Dismutase)

Formamides and their analogs are known to interact with and inhibit various enzymes. Studies have shown that formamide can significantly inhibit the enzyme activity of bacterial oxidases like cytochrome c oxidase (COX) and cytochrome b(o) ubiquinol (B23937) oxidase (QOX). nih.gov This inhibition is believed to occur by blocking the water exit pathway in the oxidases. nih.gov Formamides also act as uncompetitive inhibitors of liver alcohol dehydrogenases by binding to the enzyme-NADH complex. nih.gov Larger, substituted formamides were found to be better inhibitors for certain human and mouse alcohol dehydrogenases, indicating that the size and shape of the N-substituent are key to the interaction. nih.gov

While direct interaction studies of N-Methyl-N-(3-methylphenyl)formamide with superoxide dismutase (SOD) are not documented, SOD is a critical enzyme in managing oxidative stress and a target in various pathological conditions. nih.gov Given that formamides interact with other complex enzyme systems, exploring their potential interaction with SOD remains a valid area for future research.

Various spectroscopic techniques are essential for elucidating the binding interactions between small molecules and enzymes. Fluorescence spectroscopy is commonly used to study compound-protein binding by observing the quenching of intrinsic protein fluorescence (from tryptophan and tyrosine residues) upon the formation of a compound-protein complex. dovepress.com Synchronous and three-dimensional fluorescence spectroscopy can further reveal conformational changes in the protein structure. dovepress.com

Other methods like Infrared (IR) and Raman spectroscopy are powerful for detecting the binding of substrates to enzyme active sites by observing shifts in vibrational modes. acs.org For example, IR spectroscopy has been successfully used to investigate the binding of small molecules to the active site cluster of nitrogenase enzymes. acs.org These spectroscopic tools would be invaluable in analyzing the potential binding of N-Methyl-N-(3-methylphenyl)formamide to target enzymes like superoxide dismutase.

Enzyme kinetics studies are crucial for determining the mechanism of inhibition. The interaction of formamide with bacterial oxidases was found to follow a non-competitive inhibition mechanism. nih.gov In contrast, the inhibition of liver alcohol dehydrogenases by formamide analogs was uncompetitive against alcohol substrates. nih.govkhanacademy.org

Kinetic analysis helps differentiate between inhibitor types:

Competitive inhibitors bind to the active site and increase the Michaelis constant (Kₘ) without affecting the maximum velocity (Vₘₐₓ). khanacademy.org

Non-competitive inhibitors bind to an allosteric site and decrease Vₘₐₓ without changing Kₘ. khanacademy.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ. khanacademy.org

Analyzing the effect of N-Methyl-N-(3-methylphenyl)formamide on the kinetic parameters of a target enzyme like superoxide dismutase would be a critical step in defining its mechanism of action.

Table 2: Summary of Kinetic Inhibition by Formamide Analogs on Select Enzymes

Inhibitor Enzyme Organism Inhibition Type Source
Formamide Cytochrome c oxidase (COX) Paracoccus denitrificans Non-competitive nih.gov
Formamide Cytochrome b(o) ubiquinol oxidase (QOX) Escherichia coli Non-competitive nih.gov

Note: Data for N-Methyl-N-(3-methylphenyl)formamide is not available. The table shows results for formamide and its analogs.

Molecular Docking Simulations for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a derivative of N-methyl-N-(3-methylphenyl)formamide, and a target receptor's binding site.

The process involves computationally placing the ligand in various conformations within the active site of a protein. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. nih.gov For derivatives of N-methyl-N-(3-methylphenyl)formamide, docking simulations could elucidate how modifications to the phenyl ring or the N-alkyl group influence binding to a specific biological target. Key interactions that are analyzed include hydrogen bonds (e.g., with the formyl oxygen), hydrophobic interactions involving the tolyl group, and potential pi-pi stacking of the aromatic ring. mdpi.com This in silico analysis helps prioritize which derivatives to synthesize and test experimentally, saving time and resources.

Table 1: Hypothetical Molecular Docking Results for N-Methyl-N-(3-methylphenyl)formamide Derivatives Against a Kinase Target

Compound IDModification on Phenyl RingDocking Score (kcal/mol)Key Predicted Interactions
Lead-01 3-methyl (Parent)-7.5Hydrophobic interaction with Valine, Leucine
Deriv-02 3-chloro-8.2Halogen bond with backbone carbonyl
Deriv-03 3-methoxy-7.9Hydrogen bond with Aspartate
Deriv-04 4-fluoro-7.8Favorable polar contact with Serine

This table is illustrative and does not represent actual experimental data.

Investigation of Metabolic Pathways in Biological Systems

Understanding how a compound is metabolized is crucial for its development as a therapeutic agent. For N-methyl-N-(3-methylphenyl)formamide, metabolic pathways would likely involve enzymatic modifications that increase its polarity and facilitate excretion. Based on related formamides, the primary metabolism is expected to occur in the liver, catalyzed by the cytochrome P450 (CYP450) family of enzymes. nih.gov

Likely metabolic transformations include:

Oxidation of the tolyl methyl group: The methyl group on the phenyl ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Aromatic hydroxylation: Hydroxyl groups could be added to the phenyl ring, typically at positions ortho or para to the existing substituents.

N-demethylation: The N-methyl group can be oxidatively removed to yield N-(3-methylphenyl)formamide and formaldehyde (B43269). nih.gov

Formyl group oxidation: The formyl moiety itself can be oxidized. nih.gov

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system. nih.gov By replacing one or more atoms in N-methyl-N-(3-methylphenyl)formamide with a heavy isotope (e.g., Carbon-13 [¹³C] or Nitrogen-15 [¹⁵N]), researchers can unambiguously track the compound and its metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For instance, a ¹³C label could be incorporated into the N-methyl group. After administration to an in vitro or in vivo system, samples can be analyzed. The unique mass signature of the ¹³C atom allows for the clear distinction of drug-derived metabolites from endogenous molecules, greatly aiding in the discovery of novel or unexpected metabolic pathways. frontiersin.org This method provides definitive evidence of biotransformation and helps to build a comprehensive metabolic map. nih.govnih.gov

In vitro assays using hepatic (liver) microsomes are a standard method for studying Phase I metabolism. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP450 enzymes. nih.gov To identify the Phase I metabolites of N-methyl-N-(3-methylphenyl)formamide, the compound would be incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 activity. nih.gov

After incubation, the mixture is analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the mass spectra of the incubated sample to a control sample, new peaks corresponding to metabolites can be identified. nih.gov The mass shift from the parent compound indicates the type of metabolic reaction that occurred (e.g., a +16 Da shift indicates the addition of an oxygen atom, i.e., hydroxylation).

Table 2: Potential Phase I Metabolites of N-Methyl-N-(3-methylphenyl)formamide Identified via Hepatic Microsome Assay

Putative MetaboliteMolecular FormulaMass Shift (from parent)Proposed Metabolic Reaction
Hydroxymethyl derivativeC₉H₁₁NO₂+16 DaOxidation of tolyl methyl group
Aromatic hydroxyl derivativeC₉H₁₁NO₂+16 DaRing hydroxylation
N-demethylated derivativeC₈H₉NO-14 DaN-demethylation
N-oxide derivativeC₉H₁₁NO₂+16 DaN-oxidation

This table represents potential metabolites based on known biotransformations of similar compounds.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. frontiersin.org Should N-methyl-N-(3-methylphenyl)formamide be found to have a desirable biological effect, SAR studies would be initiated to optimize its potency and selectivity. chemrxiv.org

This involves the systematic synthesis and testing of a library of related compounds. Modifications might include:

Varying the substituent on the phenyl ring: Replacing the 3-methyl group with other substituents (e.g., halogens, alkoxy groups, cyano groups) to probe electronic and steric effects. nih.gov

Altering the N-alkyl group: Replacing the N-methyl group with larger alkyl groups (ethyl, propyl) or cyclic structures to explore the size and shape of the binding pocket.

Modifying the formamide: Replacing the formyl proton with other groups, although this would fundamentally alter the formamide structure.

Each new derivative is tested in a biological assay, and the results are compiled to build a model of which molecular properties are required for activity. For example, a study might reveal that electron-withdrawing groups at the 4-position of the phenyl ring increase activity, guiding the design of more potent compounds. nih.gov

Application as Lead Compounds in Drug Discovery

A lead compound is a molecule that demonstrates promising biological activity against a target and serves as the starting point for a drug discovery program. numberanalytics.com If initial screening reveals that N-methyl-N-(3-methylphenyl)formamide or one of its derivatives has a desirable effect on a receptor or enzyme, it could be selected as a lead compound.

The goal of a lead optimization program is to modify the lead structure to improve its drug-like properties, including:

Potency: Increasing the biological activity.

Selectivity: Ensuring the compound acts on the desired target without affecting others.

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

The SAR studies described previously are a critical part of lead optimization. Through iterative cycles of design, synthesis, and testing, medicinal chemists aim to develop a preclinical candidate with an optimal balance of efficacy and safety. nih.gov

Materials Science and Engineering Applications

Beyond biological applications, formamide derivatives can be explored in materials science. N-methylformamide, a simpler related compound, is used as a specialized solvent and in the production of synthetic leather and electrolytic capacitors. wikipedia.orgroyal-chem.com

By analogy, N-methyl-N-(3-methylphenyl)formamide, with its increased molecular weight and aromatic character, could possess unique properties making it suitable for specialized applications. Potential areas of investigation include:

Specialty Solvents: Its polarity and high boiling point (83 °C at 0.3 mmHg) suggest it could be a useful solvent for specific polymers or in certain chemical reactions. myskinrecipes.com

Plasticizers or Additives: It could be incorporated into polymers to modify their physical properties, such as flexibility or thermal stability.

Synthesis of Advanced Materials: It could serve as a precursor or building block for the synthesis of more complex molecules, such as specialty polymers, coatings, or organic electronic materials, where the N-arylformamide moiety can be a key structural element.

Research in this area would focus on characterizing its physical properties (e.g., viscosity, dielectric constant, thermal decomposition temperature) and evaluating its performance in various material formulations.

Building Blocks for Complex Macromolecular Architectures

The controlled assembly of monomers into well-defined polymers and nanomaterials is a cornerstone of modern materials science. Formamide derivatives serve as versatile building blocks in these synthetic endeavors.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. chemicalbook.com It is a type of living radical polymerization that allows for the creation of complex polymer architectures such as block copolymers. chemicalbook.com The process relies on a chain transfer agent (RAFT agent) to mediate the polymerization of monomers. chemicalbook.com

While direct studies on the RAFT polymerization of N-Methyl-N-(3-methylphenyl)formamide are not extensively documented, research on structurally related N-vinylamides and N-vinylformamides demonstrates the applicability of this class of compounds in advanced polymer synthesis. google.com For instance, the RAFT polymerization of N-vinylformamide (NVF) and N-methyl-N-vinylacetamide (NMVA) has been successfully achieved, yielding well-defined polymers. google.com These studies often explore various RAFT agents and solvents to optimize polymerization conditions. For example, in the copolymerization of N-vinyl lactams and N-vinylformamide, less-polar solvents like anisole (B1667542) and 1,4-dioxane (B91453) were found to be more favorable. google.com

The successful polymerization of these related monomers suggests the potential for N-Methyl-N-(3-methylphenyl)formamide or its vinyl derivatives to be incorporated into complex polymer chains using RAFT or other controlled polymerization techniques. The properties of the resulting polymers would be influenced by the steric and electronic characteristics of the N-(3-methylphenyl) group.

Table 1: Examples of RAFT Polymerization with Related Monomers

MonomerRAFT Agent TypeInitiatorSolventPolymer Characteristics
N-Vinylpyrrolidone (NVP)Cyanomethyl N-aryl-N-pyridyl dithiocarbamateAIBNNot SpecifiedGood control over molar mass, moderate dispersity control. wikipedia.org
N-Vinylformamide (NVF)XanthateNot SpecifiedDMSOPredetermined molecular weights achieved.
Methyl Methacrylate (MMA)Dithiobenzoate or TrithiocarbonateAIBNBenzeneLow Polydispersity Index (PDI) and high functionality. chemicalbook.com

In the field of nanomaterial fabrication, N-Methyl-N-(3-methylphenyl)formamide can be envisioned to play several roles. Its high boiling point (83 °C at 0.3 Torr) and nature as a polar aprotic solvent make it a candidate medium for the synthesis of nanoparticles, where temperature control is crucial. rsc.org

Furthermore, polymers derived from formamide-containing monomers can be used to functionalize or stabilize nanomaterials. For example, a polymer chain containing N-Methyl-N-(3-methylphenyl)formamide units could be grafted onto the surface of a nanoparticle. This surface modification can improve the nanoparticle's dispersibility in specific solvents, introduce new functionalities, or create a responsive material where the polymer shell changes conformation based on external stimuli. While direct applications of N-Methyl-N-(3-methylphenyl)formamide in this area are yet to be widely reported, the principles are well-established with related polymer systems.

Host-Guest Chemistry and Clathrate Formation

Host-guest chemistry involves the creation of larger supramolecular assemblies from smaller molecules (guests) held within a host molecule. Clathrates are a specific type of inclusion compound where guest molecules are trapped within the crystal lattice of the host.

The design of host molecules capable of selectively binding formamides is an area of active research. A successful strategy involves creating a host with a specific binding cavity and functional groups positioned to interact favorably with the formamide guest.

A notable example is the design of N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide as a host for various N-substituted formamides. researchgate.netmdpi.com This host molecule was engineered with several key features:

An Acidic Amide Proton: The 3,5-dinitrobenzoyl group increases the acidity of the host's amide proton, promoting strong hydrogen bonding with the electron-rich carbonyl oxygen of the formamide guest. researchgate.net

A Pre-organized Binding Cavity: Steric repulsion between the methyl group and the imide carbonyls forces the phthalimide (B116566) moiety to be orthogonal to the N-phenyl group. This twisted structure creates a well-defined space suitable for recognizing and encapsulating formamide molecules. researchgate.net

Prohibition of Intramolecular Bonding: The twisted conformation prevents the host's amide proton from forming an internal hydrogen bond, leaving it available to interact with the guest. researchgate.net

This rational design approach proved effective in forming 1:1 clathrate compounds with a variety of N,N-dialkylformamides. researchgate.net

Single-crystal X-ray crystallography is an indispensable tool for unequivocally determining the three-dimensional structure of host-guest complexes and analyzing the specific interactions that hold them together. rsc.org

In the study of the N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide host, X-ray analysis of its 1:1 complex with N,N-diisopropylformamide provided definitive proof of the inclusion mechanism. researchgate.net The crystallographic data confirmed the orthogonal arrangement of the host's phthalimide and N-phenyl planes, which creates the necessary space to accommodate the guest molecule. researchgate.net The analysis reveals the precise distances and angles of the hydrogen bonds and other non-covalent interactions, such as π-π stacking, that contribute to the stability of the clathrate. Understanding these interactions at the atomic level is crucial for refining host design and developing new materials with tailored properties. rsc.org

Coordination Chemistry as Ligands in Metal Complexes

In coordination chemistry, molecules that donate electron pairs to a central metal atom are known as ligands. The resulting compounds are called metal complexes. acs.org N,N-disubstituted formamides like N-Methyl-N-(3-methylphenyl)formamide can act as ligands, typically coordinating to metal ions through the lone pair of electrons on the carbonyl oxygen atom. The nitrogen lone pair is generally less available for coordination due to its participation in amide resonance.

The coordination of N-Methyl-N-(3-methylphenyl)formamide to a metal center would be influenced by:

Steric Hindrance: The N-methyl and N-(3-methylphenyl) groups are sterically bulky. This bulk can affect the number of ligands that can fit around a metal center, influence the geometry of the resulting complex, and potentially create unique reactive pockets at the metal site.

Electronic Effects: The electron-donating or withdrawing nature of the 3-methylphenyl group can modulate the electron density on the carbonyl oxygen, thereby influencing the strength of the metal-ligand bond.

Synthesis and Characterization of Transition Metal Complexes

N-Methyl-N-(3-methylphenyl)formamide possesses a carbonyl oxygen and an amide nitrogen, making it a potential ligand for coordinating with transition metals. The oxygen atom, being the more Lewis basic site, is the primary point of coordination. While specific research detailing the synthesis of transition metal complexes with N-Methyl-N-(3-methylphenyl)formamide as the sole ligand is not extensively documented, the general principles for forming such complexes are well-established in coordination chemistry.

The synthesis would typically involve reacting N-Methyl-N-(3-methylphenyl)formamide with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. materialsciencejournal.org The resulting complexes, if formed, would be characterized using a suite of analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Table 1: Potential Characterization Methods for N-Methyl-N-(3-methylphenyl)formamide Metal Complexes

Analytical Technique Information Provided
Infrared (IR) Spectroscopy Confirms coordination of the formamide to the metal center by observing a shift in the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information on the structure of the complex in solution. Changes in the chemical shifts of the formamide's protons and carbons upon coordination can be observed. rsc.org
UV-Visible Spectroscopy Used to study the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion. researchgate.netmdpi.com
X-ray Crystallography Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand.
Magnetic Susceptibility Determines the magnetic properties of the complex (paramagnetic or diamagnetic), which helps in deducing the oxidation state and electron configuration of the metal center. nih.gov
Elemental Analysis Confirms the empirical formula of the synthesized complex. nih.gov
Catalytic Studies Involving Formamide-Metal Complexes

The catalytic potential of metal complexes is intrinsically linked to the nature of both the metal center and the surrounding ligands. While catalytic studies involving complexes of N-Methyl-N-(3-methylphenyl)formamide are not specifically reported in the literature, related research on other ligand-metal systems allows for informed speculation on their potential applications.

Should stable complexes of N-Methyl-N-(3-methylphenyl)formamide be synthesized, they could be screened for catalytic activity in various organic transformations. For instance, metal complexes are frequently investigated as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. cnr.itresearchgate.net The electronic and steric properties imparted by the N-methyl-N-(3-methylphenyl)formamide ligand could modulate the reactivity and selectivity of the metal center in such catalytic cycles. Theoretical methods can also be employed to calculate a catalytic activity index to predict the potential efficacy of such complexes in reactions like isomerization. researchgate.net

Role as Reagents and Building Blocks in Advanced Organic Synthesis

Beyond coordination chemistry, N-Methyl-N-(3-methylphenyl)formamide serves as a valuable precursor and reagent in the construction of more complex organic molecules.

Application as Amino-Protecting Groups in Peptide Synthesis

In the complex, multi-step process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus of amino acids. The most common protecting groups are the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, which are chosen for their reliable introduction and clean removal under specific conditions. peptide.com

The formyl group of a formamide can be considered a protecting group for an amine. However, the use of N-Methyl-N-(3-methylphenyl)formamide for this purpose in standard solid-phase or solution-phase peptide synthesis is not a documented application. The stability of the N-formyl bond makes its removal difficult without potentially compromising the integrity of the peptide backbone. Research in the field has focused on developing N-methylated amino acids through other synthetic routes for incorporation into peptides, rather than using formamides as protecting groups. nih.govuiw.edu

Precursors for the Synthesis of Diverse Organic Compounds

The reactivity of the formamide group makes N-Methyl-N-(3-methylphenyl)formamide a useful building block for a variety of organic structures.

One significant application is its use as a carbonyl precursor in multicomponent reactions. Research has demonstrated that various N-formamides can participate in the Passerini reaction. In this process, the formamide is activated by a catalyst, and subsequent attack by an isocyanide and a carboxylic acid yields functionalized α-acyloxycarboxamides. nih.gov This highlights the ability of the formamide to act as a latent carbonyl group, enabling the synthesis of complex adducts.

Furthermore, formamides are established precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and organocatalysis. The synthesis of imidazolium (B1220033) salts, the precursors to NHCs, can be achieved through the cyclization of a pre-installed formamide moiety with an appropriate backbone. researchgate.net This positions N-Methyl-N-(3-methylphenyl)formamide as a potential starting material for creating specifically substituted NHC ligands.

The compound itself can be synthesized via the N-formylation of N-methyl-3-methylaniline, and its well-defined spectral characteristics confirm its identity as a stable organic molecule available for further synthetic transformations. rsc.org

Environmental Fate and Interstellar Chemistry Perspectives

Environmental Release and Distribution Pathways

The environmental release of Formamide (B127407), N-methyl-N-(3-methylphenyl)- is likely associated with its manufacturing and use as a chemical intermediate or solvent. Spills, industrial wastewater discharges, and atmospheric emissions from production facilities are potential release pathways.

Atmospheric Fate and Photolysis of Related Precursors

While specific data for Formamide, N-methyl-N-(3-methylphenyl)- is unavailable, the atmospheric fate of related compounds offers insights. N-methylformamide (NMF) can be formed in the atmosphere through the photolysis of dimethylamine (B145610) and trimethylamine (B31210) taylorfrancis.com. The primary atmospheric loss process for such compounds is expected to be their reaction with hydroxyl (OH) radicals.

Studies on the photo-oxidation of N-methylformamide (MF) and N,N-dimethylformamide (DMF) indicate that their reactions with OH radicals lead to the formation of various products. For instance, the atmospheric photo-oxidation of MF results in methylisocyanate (CH3NCO), (CHO)2NH, and other nitrogen-containing compounds nih.gov. The photo-oxidation of DMF yields products such as N-methylmethanimine ((CH3)2NC(O)OONO2), N-nitrosodimethylamine ((CH3)2NNO), and N-nitrodimethylamine ((CH3)2NNO2) nih.gov. Given its structure, Formamide, N-methyl-N-(3-methylphenyl)- would likely undergo similar OH-radical-initiated oxidation in the atmosphere, leading to a variety of degradation products.

The rate coefficients for the reaction of OH radicals with MF and DMF exhibit a negative temperature dependence, as detailed in the table below nih.gov.

CompoundRate Coefficient (kOH) ExpressionTemperature Range (K)Pressure Range (mbar)
N-methylformamide (MF)(1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹/(RT)) cm³ s⁻¹260-29530-600
N,N-dimethylformamide (DMF)(5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹/(RT)) cm³ s⁻¹260-29530-600

Table 1: Temperature-dependent rate coefficients for the reaction of OH radicals with N-methylformamide and N,N-dimethylformamide. Data from nih.gov.

Aquatic Behavior and Photolytic Degradation

In aquatic environments, Formamide, N-methyl-N-(3-methylphenyl)- is expected to be soluble in water, similar to other simple amides like NMF and DMF, which are miscible with water wikipedia.orgwho.intnih.gov. Hydrolysis of amides is generally a slow process under typical environmental pH and temperature conditions nih.gov.

Photolytic degradation could be a more significant fate process in sunlit surface waters. For example, N-methylformamide can be formed from the photolysis of the aquatic herbicide fluridone (B42967) taylorfrancis.com. While direct photolysis data for Formamide, N-methyl-N-(3-methylphenyl)- is not available, its aromatic ring suggests a potential for direct absorption of UV radiation, leading to photodegradation. The photolysis of N-methyleneformamide, a related acylimine, has been shown to result in fragmentation into formaldehyde (B43269):HCN and formaldimine:CO complexes nih.govrsc.orgresearchgate.netchemrxiv.org.

Soil Interaction and Biodegradation by Microorganisms

When released to soil, Formamide, N-methyl-N-(3-methylphenyl)- is expected to exhibit some mobility due to its likely water solubility. Its interaction with soil particles will depend on factors such as soil organic matter content and clay composition.

Biodegradation is anticipated to be a significant removal mechanism in soil and water. Studies on the structurally similar N,N-dimethylformamide (DMF) have shown that it can be readily biodegraded by various microorganisms who.intfrontiersin.orgresearchgate.net. Several bacterial strains, including Paracoccus and Pseudomonas species, can utilize DMF as a sole source of carbon and nitrogen frontiersin.orgresearchgate.net. The degradation pathway of DMF often involves initial demethylation to N-methylformamide (NMF) and then to formamide, which is further hydrolyzed to ammonia (B1221849) and formic acid frontiersin.org. It is plausible that Formamide, N-methyl-N-(3-methylphenyl)- could be biodegraded through similar pathways involving the cleavage of the methyl and methylphenyl groups from the nitrogen atom.

Persistence and Transformation in Environmental Compartments

The persistence of Formamide, N-methyl-N-(3-methylphenyl)- in the environment will be determined by the rates of atmospheric oxidation, photolysis, and biodegradation. Based on the behavior of analogous compounds, it is not expected to be highly persistent.

In the atmosphere, its lifetime will be governed by the concentration of OH radicals. In aquatic and soil environments, biodegradation is likely to be the primary degradation pathway, with half-lives potentially in the range of days to weeks, similar to what is observed for DMF who.int.

Transformation products in the environment would result from the degradation processes mentioned above. Atmospheric oxidation would lead to a complex mixture of smaller, oxygenated, and nitrated organic molecules. Biodegradation would likely break the molecule down into simpler components such as 3-methylaniline, methylamine (B109427), formic acid, and ammonia, which can then be integrated into microbial metabolic pathways.

Interstellar Chemistry and Astrochemistry of Formamide Derivatives

While there is no direct detection or theoretical study of Formamide, N-methyl-N-(3-methylphenyl)- in interstellar space, the study of simpler formamide derivatives provides a crucial context for understanding the potential for such complex molecules to exist beyond Earth.

Detection in Molecular Clouds

Formamide (NH2CHO) is a well-known interstellar molecule, first detected in the massive star-forming region Sagittarius B2 (Sgr B2) arxiv.org. It has since been observed in a variety of interstellar environments, including other star-forming regions, molecular clouds, and comets nih.govinaf.itnih.gov. The presence of formamide is of significant astrobiological interest as it is considered a key precursor for the synthesis of prebiotic molecules like amino acids and nucleobases nih.govacs.org.

More relevant to the subject of this article is the tentative detection of N-methylformamide (CH3NHCHO), a structural isomer of acetamide, in the hot molecular core Sgr B2(N2) using the Atacama Large Millimeter/submillimeter Array (ALMA) aanda.orgarxiv.orgaanda.org. This detection suggests that methylation of formamide or related precursors can occur in the interstellar medium. The abundance of N-methylformamide was found to be significantly lower than that of formamide aanda.orgarxiv.org.

The formation of these formamide derivatives is thought to occur on the surfaces of icy dust grains through radical-radical reactions or hydrogenation of precursor molecules like methyl isocyanate (CH3NCO) aanda.orgaanda.org. Theoretical studies also propose gas-phase formation routes, for instance, through the reaction of formamide with the methylidene radical (CH2) wiserpub.com. Another proposed mechanism involves spin-forbidden pathways for the formation of N-methylformamide from reactants like formamide and methylene (B1212753) astrobiology.com.

Theoretical Modeling of Formation Mechanisms in Interstellar Medium

While direct theoretical models for the interstellar formation of complex substituted aryl amides such as Formamide, N-methyl-N-(3-methylphenyl)- are not established in current astrochemical literature, significant insights can be extrapolated from the extensive modeling of simpler, related molecules. The study of N-methylformamide (CH₃NHCHO), the simplest N-substituted formamide, provides a crucial theoretical framework for understanding the potential formation pathways of more complex amides in the interstellar medium (ISM). N-methylformamide has been tentatively detected in the hot molecular core of Sagittarius B2(N) (Sgr B2(N)), prompting theoretical investigations into its origins. wiserpub.comwiserpub.comscilit.com

Current theoretical research is primarily divided into two main paradigms for the formation of complex organic molecules in the ISM: gas-phase reactions and synthesis on the surface of interstellar dust grains. mdpi.com

Gas-Phase Formation Models

Theoretical studies using quantum chemical methods have explored several potential gas-phase routes to N-methylformamide. These reactions must be exothermic and feature minimal or no energy barriers to be viable in the extremely low-temperature and low-density conditions of the ISM. mdpi.com

One prominent proposed pathway is a radical-molecule mechanism involving the reaction between formamide (NH₂CHO) and methylidene (CH₂), both of which are known interstellar molecules. wiserpub.comwiserpub.com Density Functional Theory (DFT) calculations have been applied to model the mechanics of this reaction. wiserpub.comscilit.com These models indicate that the formation of different isomers of N-methylformamide is highly dependent on the electronic state of the methylidene reactant:

The reaction of formamide with singlet methylidene (CH₂(¹Σ₁)) is found to favorably produce the E-isomer of N-methylformamide (E-NMF). wiserpub.comscilit.com

Conversely, the reaction with triplet methylidene (CH₂(³Σ₁)) more feasibly leads to the Z-isomer (Z-NMF). wiserpub.comscilit.com

The reaction to form Z-NMF was found to proceed over a potential barrier of 3.70 kcal mol⁻¹, a feasible level in the ISM, and is highly exothermic with a reaction energy of -97.01 kcal mol⁻¹. wiserpub.com

Another set of theoretical models proposes spin-forbidden pathways for the formation of N-methylformamide and its isomers. astrobiology.com A study using density functional theory demonstrated that barrierless formation could be possible from reactants such as acetaldehyde, imidogen, formamide, and methylene. astrobiology.com Such mechanisms are considered significant as they could rationalize the observed abundances of N-methylformamide in regions like Sagittarius B2 North. astrobiology.com

Grain-Surface Chemistry Models

An alternative or complementary set of formation mechanisms involves reactions occurring on the surfaces of icy interstellar dust grains. wikipedia.org These surfaces can act as catalytic sites, concentrating reactants and facilitating reactions that would be improbable in the gas phase. Chemical kinetics models, such as the MAGICKAL code, have been used to investigate these possibilities. aanda.org

Plausible grain-surface formation routes for N-methylformamide include:

Direct addition of functional-group radicals: Radicals formed within the ice mantle could combine to form the final molecule.

Hydrogenation of methyl isocyanate (CH₃NCO): The hydrogenation of methyl isocyanate, another detected interstellar molecule, presents a plausible pathway to N-methylformamide on grain surfaces. aanda.org

These models suggest that the formation of N-methylformamide and its more stable structural isomer, acetamide, is likely governed by chemical kinetics rather than thermal equilibrium. aanda.org While gas-phase formation pathways for amides from precursors like CO and NH₂ face significant energy barriers, routes on interstellar ices are considered promising and warrant further investigation. frontiersin.orgastrobiology.com

Interactive Data Tables

Table 1: Theoretical Formation Pathways for N-methylformamide in the ISM

Reactants Proposed Mechanism Key Findings Source(s)
Formamide (NH₂CHO) + Methylidene (CH₂) Gas-Phase Radical-Molecule Reaction Feasible for both singlet and triplet CH₂; leads to different isomers (E-NMF and Z-NMF). The reaction is exothermic and has a low energy barrier. wiserpub.comwiserpub.com
Acetaldehyde + Imidogen + Formamide + Methylene Gas-Phase Spin-Forbidden Pathway Proposed as a significant barrierless formation route that can help explain observed abundances. astrobiology.com
Functional Group Radicals Grain-Surface Addition Plausible formation on the surface of interstellar dust grains where radicals can combine. aanda.org

Table 2: List of Chemical Compounds

Compound Name Molecular Formula
Formamide, N-methyl-N-(3-methylphenyl)- C₉H₁₁NO
N-methylformamide CH₃NHCHO
Formamide NH₂CHO
Methylidene CH₂
Acetaldehyde CH₃CHO
Imidogen NH
Methyl Isocyanate CH₃NCO
Acetamide CH₃CONH₂

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating Formamide (B127407), N-methyl-N-(3-methylphenyl)- from reactants, byproducts, and impurities. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds. For N-substituted formamides like Formamide, N-methyl-N-(3-methylphenyl)-, reverse-phase (RP) HPLC is a common approach. sielc.com An RP-HPLC method can effectively separate the compound based on its hydrophobicity.

A typical method for a related compound, N-methyl-N-phenyl-formamide, utilizes a C18 or a specialized reverse-phase column. sielc.comsielc.com The mobile phase generally consists of an organic solvent like acetonitrile (B52724) (MeCN) mixed with an aqueous solution, often containing an acid such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. google.comnih.gov

Table 1: Illustrative HPLC Conditions for N-Substituted Formamide Analysis

Parameter Condition Source
Column Newcrom R1 or C18, mixed-mode Newcrom BH sielc.comsielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and Water sielc.comgoogle.com
Buffer Phosphoric Acid (H₃PO₄) or Formic Acid sielc.comsielc.com
Detection UV at 196 nm or 210 nm sielc.comgoogle.comnih.gov

| Mode | Isocratic or Gradient Elution | google.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying and quantifying volatile and thermally stable compounds. It couples the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. For Formamide, N-methyl-N-(3-methylphenyl)-, GC-MS provides structural confirmation through its characteristic fragmentation pattern.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Upon exiting the column, molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI) at a standard energy of 70 eV to ensure reproducible spectra. escholarship.org The resulting mass spectrum provides a molecular fingerprint. escholarship.org For N-Methyl-N-(m-tolyl)formamide, the electron ionization mass spectrum shows characteristic fragments that are crucial for its identification. umich.edu

Table 2: Electron Ionization Mass Spectrometry Data for N-Methyl-N-(m-tolyl)formamide

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Interpretation Source
149 100 Molecular Ion [M]⁺ umich.edu
120 75.3 Loss of formyl group (-CHO) umich.edu
108 35.8 Further fragmentation umich.edu
91 34.9 Tropylium ion [C₇H₇]⁺ umich.edu

| 80 | 28.0 | Further fragmentation | umich.edu |

In some cases, derivatization may be employed prior to GC-MS analysis to increase the volatility and thermal stability of related analytes or their metabolites. jfda-online.comsemanticscholar.org

Spectroscopic Methods for Quantification in Complex Matrices

Spectroscopic methods offer rapid and non-destructive ways to quantify compounds. For Formamide, N-methyl-N-(3-methylphenyl)-, with its aromatic ring, UV-Vis spectroscopy is a particularly relevant technique.

UV-Vis spectroscopy is a quantitative analytical technique based on the principle that molecules absorb light at specific wavelengths. longdom.org The presence of a chromophore—in this case, the substituted phenyl group—makes Formamide, N-methyl-N-(3-methylphenyl)- an ideal candidate for UV-Vis analysis. numberanalytics.com Aromatic compounds typically absorb light in the UV region between 200-400 nm. numberanalytics.com

Quantification is achieved using the Beer-Lambert Law, which states a direct relationship between the absorbance of light, the concentration of the analyte, and the path length of the light through the sample. longdom.org To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. longdom.orgcalpoly.edu This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control. numberanalytics.com

Table 3: Principles of UV-Vis Spectroscopy for Quantification

Principle Description Source
Basis Measures the absorption of UV or visible light by a substance. longdom.org
Governing Law Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration. longdom.org
Procedure 1. Prepare standard solutions of known concentrations. 2. Measure absorbance for each standard. 3. Plot a calibration curve (Absorbance vs. Concentration). 4. Measure absorbance of the unknown sample and determine its concentration from the curve. longdom.orgcalpoly.edu

| Application | Quantification of compounds with chromophores, such as aromatic rings. | numberanalytics.comcalpoly.edu |

While specific therapeutic monitoring data for Formamide, N-methyl-N-(3-methylphenyl)- is not available, the methods used for its simpler analog, N-methylformamide (NMF), provide a clear blueprint. NMF has been studied as an anticancer agent, necessitating methods for its monitoring in biological fluids. nih.gov

A gas chromatographic procedure has been developed for the therapeutic monitoring of NMF in human serum and urine. nih.gov This method involves a straightforward sample preparation, such as deproteinization of serum with acetone, followed by direct injection onto a packed GC column with flame ionization detection (FID). nih.gov The use of an internal standard, such as N,N-diethylformamide, ensures accuracy and reproducibility in the quantification. nih.gov Such a method allows for pharmacokinetic studies by tracking the concentration of the drug over time. nih.govnih.gov

Method Validation and Reproducibility in Laboratory Settings

For any analytical methodology to be considered reliable, it must undergo a rigorous validation process. Method validation ensures that a technique is suitable for its intended purpose by demonstrating its accuracy, precision, and reliability. researchgate.net The parameters for validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Key validation characteristics include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. researchgate.net

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). researchgate.net

Reproducibility: Expresses the precision between different laboratories. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. scispace.com

Achieving good reproducibility, especially in sensitive techniques like GC-MS, requires strict control over all parameters, including sample preparation, instrument conditions, and column quality, as even minor variations can affect results. researchgate.netgcms.cz

Table 4: Key Parameters for Analytical Method Validation

Parameter Description Source
Specificity Ensures the signal is from the analyte of interest only. researchgate.net
Linearity Confirms a proportional response to concentration. Often requires a correlation coefficient (R) ≥0.999. researchgate.net
Accuracy Measures how close the experimental value is to the true value, often expressed as percent recovery. researchgate.net
Precision Measures the scatter of results from repeated analyses of the same sample, expressed as relative standard deviation (RSD). researchgate.net
LOD/LOQ Defines the lower limits of the method's measurement capability. scispace.com

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. | scispace.com |

Design of Experiments (DoE) for Optimization

Design of Experiments (DoE) is a systematic and efficient approach to method development and optimization. researchgate.net It allows for the simultaneous investigation of multiple variables, providing a comprehensive understanding of their individual and interactive effects on an analytical method's performance. For the quantification of Formamide, N-methyl-N-(3-methylphenyl)-, a DoE approach would be invaluable in optimizing a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

A typical DoE for optimizing a chromatographic method for Formamide, N-methyl-N-(3-methylphenyl)- would involve several key stages:

Factor Screening: The first step is to identify the critical variables that could significantly impact the analytical separation. For an HPLC method, these factors could include the type of organic solvent, the pH of the mobile phase, the column temperature, and the flow rate.

Optimization Design: Once the key factors are identified, a response surface methodology, such as a Box-Behnken or Central Composite Design, would be employed to explore the relationships between these factors and the desired responses. mdpi.com The responses to be optimized would typically be peak resolution, analysis time, and peak symmetry for Formamide, N-methyl-N-(3-methylphenyl)-.

An illustrative example of a Box-Behnken design for the optimization of an HPLC method for Formamide, N-methyl-N-(3-methylphenyl)- is presented below. The factors being investigated are mobile phase composition, column temperature, and flow rate.

Hypothetical Box-Behnken Design for HPLC Method Optimization

Run Mobile Phase Composition (% Acetonitrile) Column Temperature (°C) Flow Rate (mL/min)
1 40 30 0.8
2 60 30 0.8
3 40 40 0.8
4 60 40 0.8
5 40 35 1.0
6 60 35 1.0
7 50 30 1.0
8 50 40 1.0
9 50 35 0.6
10 50 35 1.2
11 50 35 0.9
12 50 35 0.9
13 50 35 0.9
14 50 35 0.9
15 50 35 0.9

This table is for illustrative purposes only and does not represent actual experimental data.

The data generated from such an experimental design would be analyzed using statistical software to create mathematical models that predict the method's performance under different conditions. This allows for the identification of an optimal set of conditions that provide the best balance of resolution, speed, and peak shape for the analysis of Formamide, N-methyl-N-(3-methylphenyl)-.

Standardized Protocols and Inter-Laboratory Validation

Once an analytical method for Formamide, N-methyl-N-(3-methylphenyl)- has been developed and optimized, the next crucial step is to establish a standardized protocol and validate its performance across multiple laboratories. This process, known as inter-laboratory validation or a round-robin study, is essential for ensuring that the method is robust, reproducible, and can be reliably implemented by different analysts in different locations with different equipment. nih.gov

The development of a standardized protocol involves a detailed, step-by-step description of the entire analytical procedure, from sample preparation to data analysis. This protocol would specify all critical parameters, including:

Reagent and standard preparation.

Instrumentation and column specifications.

Chromatographic conditions (mobile phase, flow rate, temperature, etc.).

Data acquisition and processing parameters.

System suitability criteria.

An inter-laboratory validation study for a hypothetical method for Formamide, N-methyl-N-(3-methylphenyl)- would involve sending a set of identical, well-characterized samples to a number of participating laboratories. Each laboratory would be required to follow the standardized protocol precisely and report their analytical results.

The data from the inter-laboratory study would be statistically analyzed to assess the method's precision, which is typically expressed in terms of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). nih.gov

Illustrative Data from a Hypothetical Inter-Laboratory Study for Formamide, N-methyl-N-(3-methylphenyl)-

Laboratory Sample 1 (mg/L) Sample 2 (mg/L) Sample 3 (mg/L)
1 9.85 49.2 98.7
2 10.12 50.8 101.5
3 9.98 49.9 99.8
4 9.79 48.9 97.5
5 10.05 50.1 100.2
Mean 9.96 49.78 99.54
Repeatability RSD (%) 1.5 1.2 1.0
Reproducibility RSD (%) 2.1 1.8 1.6

This table is for illustrative purposes only and does not represent actual experimental data. RSD refers to the Relative Standard Deviation.

The results of such a study would provide a high degree of confidence in the analytical method for Formamide, N-methyl-N-(3-methylphenyl)-, demonstrating its suitability for routine use in a variety of laboratory settings. The establishment of a validated, standardized protocol is a critical step in ensuring the quality and comparability of analytical data for this compound.

Q & A

Basic: What are the recommended synthetic routes for N-methyl-N-(3-methylphenyl)formamide, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis of N-methyl-N-(3-methylphenyl)formamide typically involves formylation of N-methyl-m-toluidine using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures) under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but require careful temperature control to avoid side reactions .
  • Catalyst use : Acid catalysts (e.g., HCl or H₂SO₄) accelerate formylation but may require neutralization steps post-reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) effectively isolates the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can the crystal structure of N-methyl-N-(3-methylphenyl)formamide be determined using X-ray diffraction?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or dichloromethane at 4°C .
  • Data collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) at 153 K to minimize thermal motion .
  • Structure refinement : Employ SHELXL for least-squares refinement, integrating hydrogen atoms isotropically and non-hydrogens anisotropically. Validate with R-factor (< 0.05) and data-to-parameter ratio (> 15:1) .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of N-methyl-N-(3-methylphenyl)formamide?

Answer:
DFT simulations (e.g., B3LYP/6-311++G(d,p) basis set) provide insights into:

  • Electron distribution : Analyze HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For this compound, the formamide group exhibits high electron density, making it reactive toward electrophiles .
  • Vibrational spectra : Compare computed IR frequencies (scaled by 0.961) with experimental FT-IR to validate conformer stability .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate solvation in DMSO, revealing dipole moment shifts (~3.5 D) that correlate with experimental solubility .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for N-methyl-N-(3-methylphenyl)formamide?

Answer:
Contradictions in NMR or mass spectra often arise from impurities or isomerism. Mitigate via:

  • Cross-validation : Compare ¹H/¹³C NMR (CDCl₃, 400 MHz) with computational predictions (e.g., ACD/Labs or Gaussian). Key signals: N–CH₃ at δ 3.1 ppm, aryl protons at δ 6.8–7.2 ppm .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 150.0913 (calculated: 150.0919) using ESI-TOF, ruling out adducts or fragmentation artifacts .
  • Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted N-methyl-m-toluidine) and adjust reaction stoichiometry .

Basic: What safety protocols are critical when handling N-methyl-N-(3-methylphenyl)formamide in laboratory settings?

Answer:
While specific safety data for this compound is limited, analog studies (e.g., DMF) suggest:

  • Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
  • PPE : Nitrile gloves and lab coats to avoid dermal contact; solvent compatibility tests are advised due to potential permeation .
  • Waste disposal : Neutralize with dilute HCl before incineration to minimize environmental release .

Advanced: What mechanistic insights explain the regioselectivity of reactions involving N-methyl-N-(3-methylphenyl)formamide?

Answer:
Regioselectivity in electrophilic substitution (e.g., nitration) is governed by:

  • Electronic effects : The electron-donating N-methyl group directs electrophiles to the para position of the 3-methylphenyl ring. DFT calculations show a 10 kcal/mol preference for para over meta attack .
  • Steric hindrance : The 3-methyl group disfavors ortho substitution, as shown by molecular dynamics simulations (van der Waals radii clashes > 2.0 Å) .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor para products (kinetic), while prolonged heating shifts toward meta isomers (thermodynamic) .

Basic: Which analytical techniques are optimal for quantifying trace impurities in N-methyl-N-(3-methylphenyl)formamide?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water 60:40 v/v). Detect impurities (e.g., residual solvents) at retention times < 5 min .
  • GC-MS : Headspace analysis for volatile byproducts (e.g., methyl formate) with a DB-5MS column and EI ionization .
  • ¹H NMR : Integrate impurity peaks (e.g., δ 2.3 ppm for acetic acid) relative to the N–CH₃ signal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.